molecular formula C20H20N2 B289777 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine

7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine

Cat. No. B289777
M. Wt: 288.4 g/mol
InChI Key: WTQCOAQCKURKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a type of psychoactive drug that has been of great interest to the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. The overall effect is a decrease in anxiety, seizure activity, and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine are primarily related to its interaction with the GABA receptor. It has been shown to increase the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is responsible for the anxiolytic, anticonvulsant, and sedative effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine in lab experiments include its high potency, selectivity, and specificity for the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various neurological disorders. However, the limitations of using this compound include its potential for abuse and addiction, which may limit its use in clinical settings.

Future Directions

The future directions for 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine include further research into its potential therapeutic applications, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects that could enhance its therapeutic efficacy. Overall, the continued study of this compound and its derivatives may lead to the development of new treatments for a variety of neurological disorders.

Synthesis Methods

The synthesis of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves the reaction of 4-methylphenylhydrazine with 1-(2-bromoethyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the presence of a palladium catalyst. This reaction produces the desired compound in good yield and high purity.

Scientific Research Applications

The scientific research application of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is primarily focused on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, making it a promising candidate for the treatment of anxiety, epilepsy, and insomnia.

properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

7-methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine

InChI

InChI=1S/C20H20N2/c1-13-6-9-15(10-7-13)20-16-4-3-5-18(16)21-22-19-12-14(2)8-11-17(19)20/h6-12,18H,3-5H2,1-2H3

InChI Key

WTQCOAQCKURKQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C

Origin of Product

United States

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